1-(6-Chloropyridin-3-yl)butan-1-ol
Description
1-(6-Chloropyridin-3-yl)butan-1-ol is a chlorinated pyridine derivative with a four-carbon alcohol chain (-OH group at the terminal position). The compound’s molecular formula is inferred as C₉H₁₂ClNO, with a molecular weight of 185.65 g/mol (calculated). Its structural features include a pyridine ring substituted with a chlorine atom at the 6-position and a butanol moiety at the 3-position.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
1-(6-chloropyridin-3-yl)butan-1-ol |
InChI |
InChI=1S/C9H12ClNO/c1-2-3-8(12)7-4-5-9(10)11-6-7/h4-6,8,12H,2-3H2,1H3 |
InChI Key |
FBSZZFCTVMSVOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CN=C(C=C1)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Alcohol vs. However, the ketone’s lower molecular weight (183.64 vs. 185.65 g/mol) suggests differences in volatility.
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